3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide
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Overview
Description
3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide is a useful research compound. Its molecular formula is C18H30N2O and its molecular weight is 290.451. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Synthesis
Compounds with structural similarities to "3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide" have been explored for their pharmacological properties. For instance, derivatives of piperidines and butanamides have been studied for their potential as antiulcer agents, showcasing the significance of piperidine and butanamide structures in synthesizing compounds with gastric acid antisecretory activity (Ueda et al., 1991). Similarly, analogues of σ receptor ligands with piperazine structures have been developed for potential use as positron emission tomography radiotracers, highlighting the exploration of these compounds in diagnostic applications (Abate et al., 2011).
Anticancer Activity
The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity demonstrate the potential of piperidine and related structures in developing therapeutic agents. These derivatives have shown efficacy against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers, indicating the broad applicability of these compounds in oncology (Kumar et al., 2013).
Drug Discovery and Lead Optimization
The design and synthesis of "stretched" analogues of piperidine, piperazine, and morpholine as advanced building blocks for drug discovery underscore the ongoing efforts to optimize lead compounds for pharmaceutical development. These analogues offer increased size and conformational flexibility, which can be advantageous in the drug development process (Feskov et al., 2019).
Mechanism of Action
Target of Action
Similar piperidine derivatives have been found to interact with various targets such as anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .
Mode of Action
Similar piperidine derivatives have been found to inhibit the activity of their targets, leading to various downstream effects .
Biochemical Pathways
Similar piperidine derivatives have been found to affect various pathways related to their targets .
Pharmacokinetics
Similar piperidine derivatives have been found to have various adme properties that affect their bioavailability .
Result of Action
Similar piperidine derivatives have been found to have various effects at the molecular and cellular level .
Action Environment
Similar piperidine derivatives have been found to be influenced by various environmental factors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-cyclohexyl-N-(4-piperidin-1-ylbut-2-ynyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c21-18(12-11-17-9-3-1-4-10-17)19-13-5-8-16-20-14-6-2-7-15-20/h17H,1-4,6-7,9-16H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXDPEFSWBZGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC#CCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.